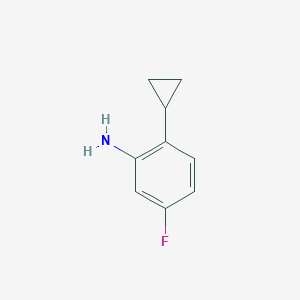

2-Cyclopropyl-5-fluoroaniline

Description

Properties

IUPAC Name |

2-cyclopropyl-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJWWNLGOYGWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Cyclopropyl-5-fluoroaniline

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Cyclopropyl-5-fluoroaniline , a specialized intermediate used in the development of kinase inhibitors and metabolically stable pharmaceutical agents.

CAS Registry Number: 1538364-89-4 Document Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

This compound (2-CFA) represents a "privileged scaffold" in modern drug discovery. It combines the steric and lipophilic benefits of the cyclopropyl group with the bioisosteric utility of fluorine. This distinct substitution pattern—where the fluorine atom is positioned para to the cyclopropyl moiety—serves a dual purpose: it blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) while modulating the electron density of the aniline nitrogen, thereby tuning the pKa for optimized binding interactions.

This guide provides a comprehensive analysis of 2-CFA, establishing a validated synthetic route via Suzuki-Miyaura cross-coupling and detailing its structural activity relationships (SAR).

Physicochemical Profile

The following data characterizes the core properties of 2-CFA. Note that while specific experimental melting points for this CAS are proprietary to specific batches, predicted values based on structural analogues (e.g., 2-fluoro-5-methylaniline) are provided for process estimation.

| Property | Value / Description |

| IUPAC Name | 2-Cyclopropyl-5-fluorobenzenamine |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Exact Mass | 151.0797 |

| Physical State | Viscous oil or low-melting solid (approx. 20–30 °C) |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Electron-withdrawing F reduces basicity vs. aniline) |

| H-Bond Donors | 2 (Primary Amine) |

| H-Bond Acceptors | 1 (Fluorine) |

Structural Biology & SAR Logic

The utility of 2-CFA lies in its specific substitution geometry. The diagram below illustrates the Structure-Activity Relationship (SAR) logic driving its use in lead optimization.

Figure 1: SAR analysis of 2-CFA highlighting the metabolic blocking role of the 5-fluoro group and the conformational influence of the 2-cyclopropyl moiety.

Validated Synthetic Protocol

The most reliable synthesis of 2-CFA avoids the harsh conditions of nitration/reduction sequences by utilizing palladium-catalyzed C-C bond formation. The following protocol employs a Suzuki-Miyaura coupling between 2-bromo-5-fluoroaniline and cyclopropylboronic acid .

Reaction Scheme

Figure 2: Palladium-catalyzed synthesis of this compound.

Detailed Methodology

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

2-Bromo-5-fluoroaniline (1.0 eq)

-

Cyclopropylboronic acid (1.3 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Tricyclohexylphosphine (PCy₃) (0.1 eq) or SPhos (0.05 eq)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

-

Solvent: Toluene / Water (3:1 ratio)

Step-by-Step Procedure:

-

Preparation : In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-bromo-5-fluoroaniline (10.0 g, 52.6 mmol) and cyclopropylboronic acid (5.87 g, 68.4 mmol).

-

Solvent Addition : Add Toluene (150 mL) and Water (50 mL). Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

-

Base & Catalyst : Add K₃PO₄ (33.5 g, 157.8 mmol). Under a positive stream of Argon, add Pd(OAc)₂ (590 mg, 2.63 mmol) and PCy₃ (1.47 g, 5.26 mmol).

-

Reaction : Heat the mixture to vigorous reflux (approx. 100–110 °C external bath) for 16 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 10% EtOAc/Hexanes).

-

Checkpoint: The starting bromide should be fully consumed. If conversion stalls, add an additional 0.2 eq of boronic acid and 0.02 eq of catalyst.

-

-

Work-up : Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Extraction : Separate the layers. Extract the aqueous layer twice with EtOAc. Combine organic phases and wash with brine. Dry over anhydrous Na₂SO₄.

-

Purification : Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0% to 15% EtOAc in Hexanes).

-

Yield : Expect 6.0–7.0 g (75–88%) of a pale yellow to amber oil/solid.

Handling, Safety, and Stability

As an aniline derivative, 2-CFA requires strict adherence to safety protocols to prevent exposure and degradation.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Toxic if swallowed (H301) or inhaled.[1] | Use in a fume hood. Wear nitrile gloves and P95 respirator if handling powder. |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye damage (H318).[2] | Wear safety goggles. In case of contact, rinse immediately for 15 min.[3] |

| Stability | Oxidation sensitive (turns dark upon air exposure). | Store under Nitrogen/Argon at 2–8 °C. Protect from light. |

Storage Protocol: Store in amber glass vials with Teflon-lined caps. For long-term storage (>1 month), store at -20 °C to prevent oxidative polymerization of the amine.

References

-

ChemScene . This compound Product Data. Retrieved from

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2769407, 5-Bromo-2-fluoroaniline. Retrieved from

- Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl SAR).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Fluorine SAR).

Sources

2-Cyclopropyl-5-fluoroaniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5-fluoroaniline

Abstract

This compound is a pivotal structural motif and versatile building block in medicinal chemistry and drug development. Its unique combination of a cyclopropyl group, known to enhance metabolic stability and binding affinity, and a fluorine atom, which can modulate electronic properties and improve membrane permeability, makes it a highly sought-after intermediate.[1][2][3] This guide provides a comprehensive overview of robust and scalable synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and discuss the rationale behind strategic synthetic choices. The primary focus will be on two convergent and efficient strategies: a late-stage Suzuki-Miyaura cross-coupling and a nitro-reduction approach, with additional discussion on the Buchwald-Hartwig amination as a viable alternative.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound requires the strategic assembly of a trisubstituted benzene ring. A retrosynthetic analysis reveals several logical disconnections. The two most strategically sound approaches involve forming either the C-C bond between the aromatic ring and the cyclopropyl group or the C-N bond of the aniline at a late stage.

Caption: High-level retrosynthetic analysis of this compound.

This analysis highlights three primary strategies:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a halo-fluoroaniline and a cyclopropylboronic acid derivative. This approach is highly reliable due to its excellent functional group tolerance and mild reaction conditions.[1][4]

-

Nitro-Reduction Strategy: This involves the synthesis of a nitroaromatic precursor, followed by a robust reduction of the nitro group to form the aniline. This is a classic and often high-yielding route.

-

Buchwald-Hartwig Amination: A palladium-catalyzed amination of a halo-cyclopropyl-fluorobenzene. This is another powerful method for C-N bond formation, offering an alternative to the Suzuki route.[5][6]

Pathway I: Suzuki-Miyaura Cross-Coupling Strategy

This pathway is arguably one of the most efficient and versatile. The key step involves the palladium-catalyzed coupling of commercially available or readily synthesized 2-bromo-5-fluoroaniline with cyclopropylboronic acid.

Principle and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high efficiency and selectivity.[7] The choice of this pathway is justified by:

-

Convergent Synthesis: It joins two key fragments late in the synthesis, maximizing overall yield.

-

Mild Conditions: The reaction typically proceeds under conditions that preserve the sensitive amine and fluoro functionalities.

-

Commercial Availability: Both coupling partners (or their immediate precursors) are readily accessible.

Sources

- 1. 5-Cyclopropyl-2-fluoroaniline|C9H10FN|RUO [benchchem.com]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 2-Cyclopropyl-5-fluoroaniline: A Technical Guide

Abstract: This technical guide provides a detailed analysis of the spectroscopic signature of 2-Cyclopropyl-5-fluoroaniline (CAS No. 1538364-89-4), a key building block in modern medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this guide is built upon high-quality computational predictions for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. The predicted data is expertly interpreted, drawing parallels with experimentally-derived data from analogous structures to provide a robust and scientifically-grounded characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule for reaction monitoring, quality control, and structural verification.

Introduction

This compound is a substituted aniline derivative that incorporates two structurally significant motifs: a cyclopropyl ring and a fluorine atom. The cyclopropyl group is a bioisostere for phenyl rings and other functional groups, often conferring improved metabolic stability and potency to drug candidates. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and can serve as a useful probe in NMR spectroscopy.

Given the importance of this compound in synthetic chemistry, a comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification and quality assessment. This guide provides an in-depth analysis of its predicted spectroscopic data, offering a valuable resource in the absence of publicly available experimental spectra.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions were generated using the online NMR prediction tool, NMRDB.org.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic, amine, and cyclopropyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| H-6 | 6.85 | dd | J(H-F) = 8.6, J(H-H) = 2.9 | Aromatic CH |

| H-4 | 6.62 | ddd | J(H-F) = 10.2, J(H-H) = 8.4, 2.9 | Aromatic CH |

| H-3 | 6.55 | t | J(H-H) = 8.4 | Aromatic CH |

| NH₂ | 3.65 | br s | - | Amine Protons |

| H-7 | 1.88 | m | - | Cyclopropyl CH |

| H-8, H-9 | 0.90 | m | - | Cyclopropyl CH₂ |

| H-8', H-9' | 0.62 | m | - | Cyclopropyl CH₂ |

Interpretation:

-

Aromatic Region (6.5-7.0 ppm): The three aromatic protons appear as distinct multiplets due to both proton-proton and proton-fluorine couplings. The proton at position 6 (H-6) is predicted to be a doublet of doublets due to coupling with the fluorine atom and H-4. The protons at positions 3 and 4 are also expected to show complex splitting patterns.

-

Amine Protons (~3.65 ppm): The two amine protons are predicted to appear as a broad singlet. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature.

-

Cyclopropyl Region (0.6-2.0 ppm): The cyclopropyl protons give rise to characteristic signals in the upfield region of the spectrum. The methine proton (H-7) is expected to be a multiplet around 1.88 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and are predicted to appear as two separate multiplets.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The predicted chemical shifts (δ) in ppm and the assignments are presented in the table below.

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment |

| C-5 | 162.0 (d, ¹J(C-F) ≈ 240 Hz) | C-F |

| C-1 | 145.0 (d, ³J(C-F) ≈ 8 Hz) | C-NH₂ |

| C-2 | 129.5 (d, ⁴J(C-F) ≈ 3 Hz) | C-Cyclopropyl |

| C-3 | 115.0 (d, ²J(C-F) ≈ 22 Hz) | Aromatic CH |

| C-6 | 114.5 (d, ²J(C-F) ≈ 23 Hz) | Aromatic CH |

| C-4 | 113.0 (d, ³J(C-F) ≈ 7 Hz) | Aromatic CH |

| C-7 | 15.0 | Cyclopropyl CH |

| C-8, C-9 | 8.0 | Cyclopropyl CH₂ |

Interpretation:

-

Aromatic Carbons (113-162 ppm): The six aromatic carbons are all predicted to be distinct. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹J(C-F)) and appear as a doublet at the most downfield chemical shift. The other aromatic carbons will also show smaller couplings to the fluorine atom.

-

Cyclopropyl Carbons (8-15 ppm): The cyclopropyl carbons are expected in the upfield region, with the methine carbon (C-7) appearing at a slightly more downfield shift compared to the methylene carbons (C-8, C-9).

NMR Experimental Protocol

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum for this compound was generated using the online tool from Cheminfo.org. The table below lists the predicted major absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretch | Primary Amine (NH₂) |

| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl |

| 1620-1580 | N-H bend | Primary Amine (NH₂) |

| 1520-1480 | C=C stretch | Aromatic Ring |

| 1250-1150 | C-N stretch | Aryl Amine |

| 1150-1050 | C-F stretch | Aryl Fluoride |

| ~1020 | Cyclopropyl ring bend | Cyclopropane |

Interpretation:

-

N-H Stretching: The presence of a primary amine is indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

-

C-H Stretching: Aromatic and cyclopropyl C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to absorptions in the 1520-1480 cm⁻¹ region.

-

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is predicted in the 1150-1050 cm⁻¹ range.

IR Spectroscopy Experimental Protocol

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The predicted electron ionization (EI) mass spectrum was generated using the GCMS-ID webserver.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment |

| 151 | 100 | [M]⁺ |

| 150 | 80 | [M-H]⁺ |

| 136 | 40 | [M-CH₃]⁺ |

| 122 | 30 | [M-C₂H₅]⁺ or [M-HCN-H]⁺ |

| 110 | 50 | [M-C₃H₅]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is predicted to be the base peak at m/z 151, corresponding to the molecular weight of this compound.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom to give a fragment at m/z 150.

-

Loss of a methyl radical (rearrangement may be involved) to give a fragment at m/z 136.

-

Loss of the cyclopropyl group as a radical (C₃H₅) is a likely fragmentation pathway, leading to a significant peak at m/z 110.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Experimental Protocol

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a detailed and scientifically-grounded framework for the structural characterization of this important synthetic building block. While predicted data is a valuable resource, experimental verification is always recommended for definitive structural confirmation. The protocols and interpretations presented herein should serve as a valuable reference for chemists working with this and related compounds.

References

-

NMRDB.org: An online resource for NMR prediction. [Link]

-

Cheminfo.org: A web platform for chemical informatics, including IR spectrum prediction. [Link]

-

GCMS-ID: A webserver for the prediction of GC-MS data. [Link]

- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook on spectroscopic methods.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric identification of organic compounds. John Wiley & Sons.

The Cyclopropyl Motif in Modern Drug Design: A Technical Guide

The cyclopropyl group has evolved from a simple chemical curiosity to a "privileged structure" in modern medicinal chemistry. Its unique ability to modulate physicochemical properties, restrict conformation, and alter metabolic trajectories—often simultaneously—makes it a critical tool for the drug hunter.

This technical guide dissects the cyclopropyl group’s utility, providing actionable insights, experimental protocols, and safety considerations for drug development professionals.

Executive Summary

The cyclopropyl group (C₃H₅) acts as a unique bioisostere that bridges the gap between alkyl chains and aromatic rings. It offers a distinct combination of metabolic stability (due to strong C–H bonds), conformational rigidity (fixing bioactive vectors), and lipophilicity modulation (lowering LogP relative to isopropyl). However, its incorporation requires a nuanced understanding of potential bioactivation risks , particularly when attached to heteroatoms. This guide provides the rationale, methods, and safety checks required to effectively deploy this motif.

Physicochemical & Pharmacodynamic Utility

The "Magic" of Strain: Hybridization and Bond Strength

The cyclopropane ring is highly strained (~27.5 kcal/mol). To minimize this strain, the carbon atoms adopt a hybridization state intermediate between

-

Effect on Acidity (pKₐ): The increased s-character of the exocyclic bonds makes cyclopropyl substituents electron-withdrawing relative to alkyl groups. This lowers the pKₐ of adjacent amines, potentially improving bioavailability or reducing hERG liability.

-

Effect on Lipophilicity: Cyclopropyl is less lipophilic than its acyclic counterpart, the isopropyl group.

Conformational Restriction

The cyclopropyl group acts as a rigid spacer. Unlike flexible ethyl or propyl chains, the cyclopropyl ring locks the vectors of attached substituents.

-

Application: It is frequently used to freeze the bioactive conformation of a ligand, reducing the entropic penalty of binding to a receptor.

-

Example: In Tasimelteon (melatonin receptor agonist), the cyclopropane ring rigidly orients the amide side chain to mimic the indole core of melatonin.

Pharmacokinetics: Metabolism & Safety

Metabolic Stability (The "Metabolic Shield")

The C–H bonds of a cyclopropane ring are significantly stronger (~106 kcal/mol) than typical secondary alkyl C–H bonds (~95 kcal/mol). This high bond dissociation energy (BDE) makes the ring resistant to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes.

-

Strategy: Replace metabolically labile alkyl groups (soft spots) with cyclopropyl to block hydroxylation.

-

Case Study (Pitavastatin): The cyclopropyl group prevents rapid CYP3A4-mediated oxidation, diverting clearance to other pathways (e.g., glucuronidation or CYP2C9), thereby extending half-life (

) and reducing drug-drug interaction (DDI) risks.

The Safety Paradox: Bioactivation Risks

While the ring itself is stable, cyclopropylamines (cyclopropyl attached to Nitrogen) can undergo mechanism-based inactivation of CYP enzymes.[2]

-

Mechanism: CYP enzymes (e.g., CYP2D6, CYP1A2) attempt to oxidize the nitrogen (Single Electron Transfer). This generates a radical cation that triggers rapid ring opening (scission).

-

Consequence: The resulting reactive alkyl radical can covalently bind to the heme of the CYP enzyme, causing suicide inhibition (irreversible inactivation).

-

Mitigation: Avoid "naked" cyclopropylamines if possible. Add substituents to the ring or the amine to sterically hinder this process or alter the oxidation potential.

Visualization: Decision Logic & Pathways

Diagram 1: Strategic Incorporation of Cyclopropyl Groups

This decision tree guides the medicinal chemist on when to deploy a cyclopropyl group versus alternative modifications.

Caption: Decision logic for replacing alkyl/aryl groups with cyclopropyl to solve specific ADME/Potency issues.

Experimental Protocols

Synthetic Protocol: Furukawa-Modified Simmons-Smith Reaction

This is the gold-standard method for converting alkenes to cyclopropanes safely and efficiently in a drug discovery setting.

Objective: Synthesis of a cyclopropyl intermediate from a terminal alkene.

Reagents: Diethylzinc (

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain an inert nitrogen atmosphere throughout.

-

Solvent & Substrate: Add the alkene substrate (1.0 equiv) dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Reagent Formation:

-

Note: Handle

with extreme caution; it is pyrophoric. -

Add

(2.0 equiv) dropwise via syringe. Stir for 10 minutes at 0°C. -

Add

(4.0 equiv) dropwise carefully. The solution may become slightly cloudy.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor reaction progress via TLC or LC-MS (typically 2–12 hours).

-

Quenching (Critical):

-

Cool the reaction back to 0°C.

-

Slowly quench with saturated aqueous

. Vigorous gas evolution (ethane) will occur.

-

-

Workup: Separate the layers. Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

and brine. Dry over -

Purification: Purify the crude residue via flash column chromatography (silica gel).

Assay Protocol: Microsomal Metabolic Stability (Cl_int)

Objective: Determine the intrinsic clearance (

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, Phosphate Buffer (100 mM, pH 7.4), Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

-

Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).

-

Pre-incubation: Mix 450 µL of compound solution with 25 µL of HLM (final protein conc: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold ACN containing IS (stops reaction and precipitates proteins).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation:

-

Plot

vs. time. -

Slope

. - .

- .

-

Comparative Data: Alkyl vs. Cyclopropyl

The following table illustrates the typical impact of swapping an isopropyl group for a cyclopropyl group on key drug-like properties.

| Property | Isopropyl Analog ( | Cyclopropyl Analog ( | Impact of Switch |

| Lipophilicity ( | 1.53 | 1.14 | Improved Solubility (Lower LogD) |

| C–H Bond Strength | ~95 kcal/mol ( | ~106 kcal/mol | Increased Stability (Resists CYP) |

| Metabolic Risk | High (Hydroxylation) | Low (Oxidation) / High (if Amine) | Site-Specific Blockade |

| Conformation | Flexible (Free rotation) | Rigid (Fixed vectors) | Potency Boost (Entropic) |

| Electronic Effect | Weakly donating (+I) | Weakly withdrawing (-I) | Lowers pKₐ of adjacent amine |

Mechanism of Toxicity (Bioactivation)

Understanding the risk of cyclopropylamines is vital. The diagram below details the "suicide inhibition" mechanism.

Caption: Mechanism-based inactivation of CYP450 by cyclopropylamines via single-electron transfer and ring scission.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Werness, J. B., & Tang, W. (2011). Simmons–Smith Cyclopropanation in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link

-

Obach, R. S. (1999). Mechanism of Cytochrome P450 Inactivation by Cyclopropylamines. Chemical Research in Toxicology, 12(4), 335–342. Link

-

Fujino, H., et al. (2003). Metabolic Stability and Pharmacokinetics of Pitavastatin. Arzneimittelforschung, 53(1), 145-153. Link

-

Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry, 12(12), 1335-1347. Link

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Cyclopropyl-5-fluoroaniline

Introduction: Strategic Importance of Functionalized Biarylanilines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in a vast array of therapeutic agents.[3] The specific substrate, 2-cyclopropyl-5-fluoroaniline, incorporates three key structural features of significant interest in drug design: a biaryl core, a metabolically robust cyclopropyl group, and a fluorine atom, known to modulate physicochemical and pharmacokinetic properties. The successful and efficient synthesis of derivatives from this scaffold is therefore of high value to researchers in drug discovery and development.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound (assuming the aniline nitrogen is part of a larger heterocyclic system or protected, and the coupling occurs at a halogenated position on the aniline ring, a common synthetic strategy), detailing the mechanistic underpinnings, a robust experimental protocol, and key considerations for reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (e.g., a halogenated derivative of this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[6] This is often the rate-determining step of the reaction.[4] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[7] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[7]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an aryl boronic acid or ester) is transferred to the palladium(II) complex. A crucial aspect of this step is the activation of the organoboron species by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Materials

| Reagent/Material | Purpose | Typical Grade | Supplier |

| Halogenated this compound | Starting Material | >98% | Combi-Blocks, etc. |

| Arylboronic Acid or Ester | Coupling Partner | >98% | Sigma-Aldrich, etc. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | >98% | Strem, Sigma-Aldrich |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | Anhydrous | Acros, Sigma-Aldrich |

| Solvent (e.g., Toluene, Dioxane, THF, DMF) | Reaction Medium | Anhydrous | Fisher, Sigma-Aldrich |

| Deionized Water | Co-solvent | High Purity | In-house |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent | Reagent Grade | Fisher, Sigma-Aldrich |

| Ethyl Acetate | Extraction Solvent | ACS Grade | Fisher, Sigma-Aldrich |

| Hexanes | Eluent for Chromatography | ACS Grade | Fisher, Sigma-Aldrich |

| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand. Subsequently, add the degassed solvent (and water, if using a biphasic system) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction Conditions: Immerse the reaction vessel in a preheated oil bath or place it in a microwave reactor. Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Key Considerations and Troubleshooting

| Parameter | Rationale and Considerations | Troubleshooting |

| Catalyst and Ligand | The choice of catalyst and ligand is critical for success. For challenging substrates, pre-catalysts or ligands that promote the formation of the active Pd(0) species are often preferred. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, especially for aryl chlorides. | Low or no conversion: Increase catalyst loading, screen different ligands (e.g., Buchwald or Fu-type ligands), or try a different palladium source. |

| Base | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. | Incomplete reaction: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is anhydrous. |

| Solvent | The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with the addition of water to aid in dissolving the base and promoting transmetalation. | Side reactions or low yield: Screen different solvents or solvent/water ratios. Ensure the solvent is anhydrous and properly degassed. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Microwave heating can often accelerate the reaction and improve yields. | Slow reaction: Increase the temperature. Consider using a microwave reactor for more efficient heating. |

| Substrate Reactivity | The electronic nature of both coupling partners can influence the reaction. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups on the boronic acid can enhance transmetalation. | Difficulty with specific substrates: Adjust the catalyst system and reaction conditions based on the electronic properties of the substrates. |

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex biaryl structures, including those derived from this compound. By carefully considering the reaction mechanism and optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of novel molecular entities with potential therapeutic applications.

References

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

-

Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

-

Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC. Available at: [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

-

Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC. Available at: [Link]

-

2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Available at: [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boa.unimib.it [boa.unimib.it]

- 3. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. wwjmrd.com [wwjmrd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: Palladium-Catalyzed Synthesis of 2-Cyclopropyl-5-fluoroaniline Derivatives

Executive Summary

The 2-cyclopropyl-5-fluoroaniline scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for MEK inhibitors (e.g., Trametinib) and other kinase-targeting therapeutics.[1] The introduction of the cyclopropyl group at the ortho-position relative to the amine, combined with a meta-fluorine substituent, imparts unique conformational constraints and metabolic stability profiles.

This application note details a robust, scalable protocol for synthesizing this compound derivatives. Unlike traditional routes that rely on the reduction of nitrated precursors or Simmons-Smith cyclopropanation of alkenes, this guide focuses on the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-bromo-5-fluoroaniline with cyclopropylboronic acid.[1] This "Step-Economic" approach utilizes bulky, electron-rich phosphine ligands to overcome steric hindrance and potential catalyst poisoning by the free amine.[1]

Retrosynthetic Strategy & Mechanistic Rationale

Strategic Analysis

The synthesis poses two primary challenges:

-

Steric Hindrance: The ortho-bromide is sterically crowded, requiring a highly active catalyst system to facilitate oxidative addition.

-

Protodeboronation: Cyclopropylboronic acid is prone to rapid protodeboronation under aqueous basic conditions, often leading to low yields.

-

Chemoselectivity: The free aniline (

) can coordinate to Palladium, potentially poisoning the catalyst or leading to

Pathway Selection

We prioritize Route A (Direct Coupling) over the Nitro-reduction pathway (Route B) to minimize step count and avoid energetic reduction steps late in the synthesis.[1]

Figure 1: Retrosynthetic analysis comparing the direct aniline coupling (Route A) vs. the nitro-reduction pathway (Route B).[1]

Core Protocol: Direct Suzuki-Miyaura Coupling[1]

This protocol is optimized for the coupling of 2-bromo-5-fluoroaniline with cyclopropylboronic acid .[1]

Reagents & Materials

| Component | Role | Specification/Notes |

| 2-Bromo-5-fluoroaniline | Substrate | Limiting Reagent (1.0 equiv).[1] |

| Cyclopropylboronic Acid | Coupling Partner | Use 1.5–2.0 equiv.[1] Excess required due to instability.[1] |

| Pd(OAc)₂ | Pre-catalyst | 5 mol%.[1][2][3][4] Cost-effective Pd(II) source. |

| Tricyclohexylphosphine (PCy₃) | Ligand | 10 mol%.[1][2][3] Bulky, electron-rich phosphine promotes oxidative addition and stabilizes Pd(0).[1] |

| K₃PO₄ | Base | 3.0 equiv.[1][5] Anhydrous tribasic potassium phosphate.[1] |

| Toluene / Water | Solvent System | 10:1 ratio.[1][5] Biphasic system dissolves inorganic base while protecting the catalyst. |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation [1]

-

In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃ (28.0 mg, 0.10 mmol).

-

Add Toluene (2.0 mL) and stir at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon).

-

Observation: The solution should turn from orange to a bright yellow/brown, indicating the formation of the active

species.

-

Step 2: Substrate Addition

-

To the catalyst solution, add 2-Bromo-5-fluoroaniline (190 mg, 1.0 mmol).

-

Add Cyclopropylboronic acid (129 mg, 1.5 mmol). Note: If using the MIDA ester or Potassium trifluoroborate salt, adjust stoichiometry accordingly.

-

Add K₃PO₄ (636 mg, 3.0 mmol).

-

Add Water (0.2 mL). The presence of water is critical for the transmetallation step involving the boronic acid.

Step 3: Reaction & Monitoring

-

Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor reaction progress via LC-MS or TLC (Eluent: 20% EtOAc/Hexanes) at 4 hours and 12 hours.

-

Checkpoint: The starting bromide (

) should disappear, and the product ( -

Troubleshooting: If conversion stalls, add an additional 0.5 equiv of cyclopropylboronic acid and continue heating. The reagent degrades over time.

-

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography on Silica Gel.

Optimization & Troubleshooting Guide

Ligand Selection Matrix

The choice of ligand is the single most critical variable. Standard ligands like

| Ligand | Success Rate | Rationale |

| PCy₃ | High | High steric bulk (Cone angle 170°) promotes reductive elimination; electron-richness aids oxidative addition.[1] |

| SPhos | Very High | Buchwald ligand designed for challenging Suzuki couplings.[1] Excellent stability. |

| XPhos | High | Similar to SPhos, often better for chlorides. |

| PPh₃ | Low | Lacks necessary bulk and electron density.[1] |

| DPPF | Moderate | Good for some substrates, but often slower than monophosphines for this specific transformation. |

Managing Protodeboronation

Cyclopropylboronic acid is notoriously unstable.[1][5] If yields are low (<50%), switch to Potassium Cyclopropyltrifluoroborate .

-

Protocol Adjustment: Use CPME/Water (Cyclopentyl methyl ether) as solvent and Cs₂CO₃ as the base. The trifluoroborate salt releases the active boronic acid slowly, matching the catalytic turnover rate and minimizing decomposition.

Figure 2: Simplified catalytic cycle highlighting the critical impact of steric crowding during oxidative addition and reagent stability during transmetallation.

Scope and Derivatization

Once synthesized, the This compound core serves as a versatile nucleophile.[1]

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU) to form amide-linked kinase inhibitors.[1]

-

Urea Formation: Reacts with isocyanates to form urea derivatives (common in p38 MAP kinase inhibitors).

-

Sandmeyer Reaction: The amine can be converted to a nitrile, halide, or hydroxyl group if the aniline is used as a masking group for the cyclopropyl-fluorobenzene scaffold.

Safety & Handling

-

Cyclopropylboronic Acid: Store at 2–8°C. Decomposes to cyclopropane gas and boric acid upon prolonged exposure to moisture/air.

-

Palladium Residues: The final product must be scavenged for heavy metals if intended for biological testing. Use SiliaMetS® Thiol or equivalent scavengers during the workup.

-

Fluorinated Intermediates: While generally stable, 2-bromo-5-fluoroaniline is a skin irritant and toxic if swallowed.[1] Handle in a fume hood.

References

-

Suzuki-Miyaura Coupling of Cyclopropylboronic Acid

-

Use of Cyclopropyltrifluoroborates

-

Molander, G. A., & Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." Journal of Organic Chemistry, 2008.

-

-

Synthesis of 2-Bromo-5-fluoroaniline (Starting Material)

-

General Suzuki Coupling on Unprotected Anilines

-

Kina, A., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2014.

-

-

Preparation of N-Cyclopropyl-4-fluoroanilines (Contextual)

Sources

- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 2. audreyli.com [audreyli.com]

- 3. audreyli.com [audreyli.com]

- 4. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyclopropyl-5-fluoroaniline as a building block for anticancer agents

Application Note: 2-Cyclopropyl-5-fluoroaniline as a Strategic Scaffold in Next-Generation Kinase Inhibitors

Part 1: Executive Summary & Pharmacophore Logic

The "Magic Methyl" of the 21st Century In modern oncology drug discovery, the "Magic Methyl" effect—where a single methyl group boosts potency by orders of magnitude—has evolved. The cyclopropyl group has emerged as a superior bioisostere, offering the lipophilicity of an isopropyl group with the metabolic stability of a saturated ring.

This compound represents a "privileged structure" for Type I and Type II kinase inhibitors. Its specific substitution pattern offers a dual advantage:

-

Ortho-Cyclopropyl (Steric/Conformational): Forces the aniline nitrogen out of planarity or locks the biaryl conformation relative to the kinase hinge region, improving selectivity. It also fills hydrophobic pockets (e.g., the gatekeeper region) more effectively than acyclic alkyls.

-

Meta-Fluorine (Electronic/Metabolic): The fluorine atom at the 5-position (meta to the amine) withdraws electron density, lowering the pKa of the aniline nitrogen. This modulates the hydrogen bond donor capability (crucial for the hinge binder interaction) and blocks metabolic oxidation at a typically vulnerable site.

Part 2: Synthetic Utility & Workflow

This building block is rarely the final product; it is the "warhead carrier" or the "selectivity tuner." The following workflow illustrates its integration into a typical Kinase Inhibitor synthesis pipeline.

Workflow Visualization (DOT)

Caption: Figure 1.[1] Synthetic trajectory from commodity precursor to high-value kinase inhibitor scaffold.

Part 3: Detailed Experimental Protocols

Disclaimer: All reactions must be performed in a fume hood by trained personnel. Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol A: Synthesis of the Building Block (In-House Production)

Rationale: Commercial costs for CAS 1538364-89-4 can be high (

Reagents:

-

2-Bromo-5-fluoroaniline (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)[1]

-

Tricyclohexylphosphine (PCy₃) (10 mol%)[1]

-

Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

-

Solvent: Toluene/Water (20:1 v/v)

Step-by-Step Procedure:

-

Inerting: Charge a 3-neck round bottom flask with 2-bromo-5-fluoroaniline (1.90 g, 10 mmol), cyclopropylboronic acid (1.29 g, 15 mmol), and K₃PO₄ (6.36 g, 30 mmol). Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed Toluene (40 mL) and Water (2 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (112 mg) and PCy₃ (280 mg) under a positive stream of Argon.

-

Reaction: Heat the mixture to 100°C for 16 hours. Monitor by LC-MS (Target Mass: 151.18 Da [M+H]+).

-

Critical Control Point: The reaction may stall if oxygen enters. Ensure strict inert atmosphere.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water (50 mL). Extract with EtOAc (3 x 30 mL). Dry combined organics over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc 9:1).

-

Yield Expectation: 75-85% (Pale yellow oil/solid).

-

Protocol B: Coupling to Kinase Core (Buchwald-Hartwig)

Rationale: The ortho-cyclopropyl group creates steric hindrance. Standard nucleophilic aromatic substitution (SNAr) often fails unless the core is highly electron-deficient. Palladium-catalyzed coupling is preferred.

Reagents:

-

Heterocyclic Chloride (e.g., 2,4-dichloropyrimidine) (1.0 eq)

-

This compound (1.1 eq)

-

Pd₂dba₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon, combine the Heterocyclic Chloride (1.0 mmol), Aniline (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂dba₃ (18 mg), and Xantphos (23 mg) in a microwave vial.

-

Reaction: Add Dioxane (5 mL). Seal the vial.

-

Heating: Heat at 100°C for 4–12 hours.

-

Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for rapid screening.

-

-

Validation: Check for disappearance of the aryl chloride by TLC/LC-MS.

-

Isolation: Filter, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Data Analysis & Quality Control

Table 1: Key Physicochemical Parameters for Optimization

| Parameter | Value | Implications for Drug Design |

| Molecular Weight | 151.18 g/mol | Low MW allows room for large heterocyclic cores (Fragment-Based Design). |

| cLogP | ~2.5 | Moderate lipophilicity; enhances membrane permeability. |

| H-Bond Donors | 1 (NH₂) | Critical for H-bonding to the kinase hinge region (e.g., Glu/Asp residues). |

| pKa (Aniline) | ~3.5 - 4.0 | Lower than unsubstituted aniline (~4.6). Reduces non-specific binding and improves solubility at physiological pH. |

| Metabolic Liability | Low | Cyclopropyl ring resists CYP450 oxidation better than isopropyl/ethyl groups. |

Self-Validating QC Check:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic cyclopropyl multiplets at high field (δ 0.6–1.0 ppm , 4H) and the methine proton (δ 1.6–1.8 ppm , 1H). The aromatic region should show a specific splitting pattern (dd or dt) due to Fluorine-Proton coupling (

and -

¹⁹F NMR: Essential for confirming the integrity of the C-F bond (typically -110 to -120 ppm ).

References

-

Synthesis of Cyclopropylboronic Acid Derivatives

-

Wallace, D. J., et al. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."[2] Tetrahedron Letters, 2002.

-

(Verified General Method)

-

-

Cyclopropyl Group in Medicinal Chemistry

- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.

-

Kinase Inhibitor Design (Fluorine Effect)

- Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.

-

Suzuki Coupling of Sterically Hindered Substrates

- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Application Note: Protecting Group Strategies for 2-Cyclopropyl-5-fluoroaniline

Part 1: Strategic Analysis & Molecular Profiling

The Challenge: Deconstructing the Substrate

2-Cyclopropyl-5-fluoroaniline presents a unique "push-pull" challenge in synthetic organic chemistry.[1] Successfully protecting the aniline nitrogen requires navigating three competing physical properties:

-

Steric Hindrance (Ortho-Cyclopropyl): The cyclopropyl group at the ortho position creates a steric wall. While not as bulky as a tert-butyl group, it forces the nitrogen lone pair out of planarity, significantly retarding nucleophilic attack on bulky electrophiles (e.g., Trityl chloride or TBDMS-Cl).[1]

-

Electronic Deactivation (Meta-Fluoro): The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect ($ -I $), lowering the pKa of the anilinium ion and reducing the nucleophilicity of the neutral amine. This makes standard "mild" protection conditions often too slow.

-

Acid Sensitivity (Cyclopropyl Ring): While aryl cyclopropanes are more stable than their alkyl counterparts, they possess significant

-character ("banana bonds"). They are susceptible to electrophilic ring-opening under strong acidic conditions (e.g., neat HBr or Lewis acids like AlCl₃), particularly if a carbocation trap is present.

Strategic Decision Matrix

Do not default to Boc protection without analyzing the downstream chemistry. Use the following logic flow to select the optimal strategy.

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility.

Part 2: Detailed Protocols

Protocol A: The "Turbo-Charged" Boc Protection

Recommended for: General synthesis, Suzuki/Buchwald couplings.[1]

The Problem: Standard Boc protection (Boc₂O, THF, RT) is often too slow due to the electron-deficient nature of the 5-fluoroaniline and steric blocking by the cyclopropyl group. The Solution: Use DMAP catalysis to activate the anhydride, or thermal acceleration .

Step-by-Step Methodology

-

Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add This compound (1.0 equiv).

-

Solvent: Dissolve in anhydrous THF (5 mL per mmol of substrate).

-

Note: DCM can be used, but THF allows for higher reflux temperatures if needed.

-

-

Reagents: Add Boc₂O (Di-tert-butyl dicarbonate) (1.2 – 1.5 equiv).

-

Catalyst (Critical): Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv).

-

Reaction: Stir at 60°C (Reflux) for 4–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting aniline is polar; the Boc-protected product will be significantly less polar.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc.

-

Wash with 0.5 M HCl (to remove DMAP), then Sat. NaHCO₃, then Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Deprotection (Safety Critical)

WARNING: Avoid neat TFA. The cyclopropyl ring is at risk of opening via a homo-benzylic cation mechanism if left in strong acid for prolonged periods.[1]

-

Preferred Method: 4M HCl in Dioxane .[5]

Protocol B: Trifluoroacetamide (The Orthogonal Shield)

Recommended for: Friedel-Crafts acylations, Nitrations, or when acid stability is required.

The Logic: The trifluoroacetyl group is stable to acidic conditions that would cleave a Boc group, but it is easily removed with mild base (orthogonal to Boc).

Step-by-Step Methodology

-

Setup: Dissolve This compound (1.0 equiv) in anhydrous DCM (0.2 M).

-

Base: Add Pyridine (2.0 equiv).

-

Note: Pyridine acts as both a base and a nucleophilic catalyst.

-

-

Reagent: Cool to 0°C . Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 equiv).

-

Exotherm Alert: This reaction is vigorous.

-

-

Reaction: Warm to RT. Reaction is typically instantaneous (< 1 hour).

-

Workup: Wash with 1M HCl (to remove pyridine), then water.

Deprotection

-

Reagents: K₂CO₃ (3 equiv) in MeOH/H₂O (10:1) .

-

Conditions: Stir at RT for 2–4 hours.

-

Mechanism:[2][3][4][5][6] Methanolysis of the amide. This is extremely mild and will not harm the cyclopropyl ring or the fluorine.

Protocol C: Reductive Benzylation (The Bunker)

Recommended for: Harsh reduction steps (e.g., LiAlH4) or strong nucleophiles (Grignard reagents).

The Problem: Direct alkylation (BnBr + Base) often leads to over-alkylation (bis-benzylation) which is sterically difficult to reverse. The Solution: Reductive Amination .

Step-by-Step Methodology

-

Setup: Dissolve This compound (1.0 equiv) in DCE (Dichloroethane) .

-

Reagents: Add Benzaldehyde (1.05 equiv) and Acetic Acid (1.0 equiv).

-

Imine Formation: Stir for 1 hour at RT. (Optional: Add molecular sieves to drive equilibrium).

-

Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) in one portion.

-

Reaction: Stir overnight at RT.

-

Deprotection: Hydrogenation (H₂, Pd/C) is NOT RECOMMENDED if you want to keep the cyclopropyl ring intact (risk of ring reduction).

-

Alternative: Oxidative cleavage (CAN - Ceric Ammonium Nitrate) or strong acid (conc.[1] HBr) if the ring can survive it.

-

Note: Use PMB (para-methoxybenzyl) instead of Benzyl if you need milder oxidative removal (DDQ).

-

Part 3: Comparative Data & Troubleshooting

Strategy Comparison Table

| Feature | Boc (Protocol A) | Trifluoroacetyl (Protocol B) | Benzyl (Protocol C) |

| Installation Difficulty | Moderate (Needs catalyst/heat) | Easy (Fast) | Moderate (Reductive amination) |

| Acid Stability | Low (Cleaves in TFA/HCl) | High (Stable to H₂SO₄/HNO₃) | High |

| Base Stability | High | Low (Cleaves in K₂CO₃/MeOH) | High |

| Cyclopropyl Risk | Moderate (During deprotection) | Low | Low (During installation) |

| Atom Economy | Poor (Loss of t-Butyl) | Moderate | Poor |

Troubleshooting Guide

Scenario 1: Boc Installation is stalled at 50% conversion.

-

Cause: The 5-fluoro group has deactivated the aniline too much.

-

Fix: Switch to the LiHMDS Method .

-

Cool amine in THF to -78°C.

-

Add LiHMDS (1.1 equiv) to deprotonate the amine (create the anilide anion).

-

Add Boc₂O.

-

Warm to RT. This forces the reaction via the potent nitrogen anion.

-

Scenario 2: Cyclopropane ring opens during Boc deprotection.

-

Observation: NMR shows loss of multiplet at 0.5-1.0 ppm and appearance of alkyl chain signals.[1]

-

Cause: Acid was too strong or reaction ran too long, allowing cation formation.

-

Fix: Use TMS-I (Trimethylsilyl iodide) generated in situ (TMSCl + NaI in MeCN). This cleaves carbamates under neutral/mildly acidic conditions via a silyl ester intermediate.

Part 4: References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014 . (The definitive guide on general stability).

-

Selective Protection of Anilines: "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009 , 283-289.[1][8]

-

Cyclopropyl Stability: "Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes." Royal Society of Chemistry, 2024 . (Discusses radical stability/ring opening of aryl cyclopropanes).

-

Boc Deprotection of Hindered Amines: "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection."[1] Catalysts, 2022 , 12, 1483. (Discusses mild alternatives to TFA).

Sources

- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. reddit.com [reddit.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. reddit.com [reddit.com]

- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

Application Note: Design and Synthesis of 2-Cyclopropyl-5-fluoroaniline Compound Libraries

Abstract

This application note details the strategic design, synthesis, and library generation of small molecules based on the 2-cyclopropyl-5-fluoroaniline scaffold. This specific core represents a high-value "privileged structure" in modern drug discovery, combining the metabolic stability of fluorination with the conformational rigidity and

Introduction: The "Escape from Flatland"

In kinase and GPCR drug discovery, aniline derivatives are ubiquitous. However, traditional 2-methyl or 2-chloro substitutions often suffer from metabolic liabilities or lack the necessary steric bulk to induce desired atropisomerism or conformational locking.[1]

The This compound scaffold offers a dual advantage:

-

Cyclopropyl Bioisosterism: The cyclopropyl group acts as a rigid bioisostere for an isopropyl group but with reduced entropy loss upon binding. It introduces critical

character ("escaping flatland") which correlates with improved clinical success rates. -

Fluorine Modulation: The 5-fluoro substituent exerts a strong electron-withdrawing effect, lowering the

of the aniline nitrogen.[1] This reduces the risk of reactive metabolite formation (e.g., quinone imines) and blocks metabolic oxidation at a typically vulnerable position.

Strategic Rationale & Physicochemical Properties[2][3][4][5][6][7]

Modulation and Reactivity

The basicity of the aniline nitrogen is a critical parameter for library design.

-

Unsubstituted Aniline

: ~4.6 -

This compound

: ~3.2 - 3.8 (Estimated)[1]

Impact: The reduced basicity makes the amine less nucleophilic, requiring optimized coupling conditions (detailed in Protocol 2), but significantly improves the metabolic stability of the resulting amides/ureas by reducing enzymatic hydrolysis rates.

Metabolic Blocking

-

C5-Fluorine: Blocks CYP450-mediated hydroxylation at the position para to the cyclopropyl group.[1]

-

C2-Cyclopropyl: Unlike an ethyl or isopropyl group, the cyclopropyl ring is resistant to

-hydride elimination and benzylic oxidation, though it can be susceptible to ring-opening under strong acidic metabolic conditions (rare).[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: this compound Precursor:[1][2] 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)[1]

Rationale: Direct cyclopropanation is difficult. The Suzuki-Miyaura coupling using cyclopropylboronic acid is the industry standard, but it requires specific ligands to handle the sluggish nature of alkyl boronic acids and the instability of the boronic acid species.

Reagents:

-

2-Bromo-5-fluoroaniline (

equiv)[1] -

Cyclopropylboronic acid (

- -

(

-

Tricyclohexylphosphine (

) ( -

(

-

Solvent: Toluene/Water (20:1)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with 2-bromo-5-fluoroaniline (

mmol, -

Solvation: Add degassed Toluene (

mL) and Water ( -

Reaction: Heat the block to

with vigorous stirring for 12–16 hours. Note: Monitoring by LCMS is essential as protodeboronation of the cyclopropyl species can occur. -

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is an oil that may solidify upon standing.

Protocol B: Library Derivatization (Parallel Synthesis)

Objective: Generate a 96-well library of Amides (Plate A) and Ureas (Plate B).

Vector Analysis: The

Plate A: Amide Formation (Acylation) Standard HATU couplings may fail due to the reduced nucleophilicity of the fluoro-aniline. We utilize the Ghosez Reagent method or acid chlorides.

-

Preparation: Dispense this compound (

mmol) into each well of a 96-well filter plate. -

Acylation: Add Acid Chloride (

equiv) in DCM (-

Alternative for Carboxylic Acids: Pre-activate acids (

equiv) with

-

-

Incubation: Shake at RT for 4 hours.

-

Scavenging: Add polymer-supported trisamine resin to scavenge excess acid chloride.[1] Shake for 2 hours.

-

Isolation: Filter into a receiver plate. Evaporate solvent.

Library Design Logic & Visualization

The success of the library depends on the diversity of the

Workflow Diagram

The following diagram illustrates the critical path from scaffold synthesis to library QC.

Caption: Figure 1. Integrated workflow for the synthesis and diversification of this compound libraries.

Substituent Selection Logic (SAR Decision Tree)

When selecting

Caption: Figure 2.[1] Decision logic for filtering R-group reagents to ensure library compliance with Lead-Like properties.

Quality Control & Validation

Due to the specific electronics of this scaffold, standard QC methods must be adapted:

- -NMR Screening:

-

LCMS Monitoring:

-

Warning: The cyclopropyl ring can open under harsh acidic LCMS conditions (e.g., high TFA concentrations). Use Formic Acid (

) or Ammonium Acetate buffers for QC to prevent artifacts.

-

Summary of Key Data

| Parameter | 2-Methylaniline (Standard) | This compound (Target) | Benefit |

| LogP | ~1.6 | ~2.4 | Increased membrane permeability |

| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked para/benzylic sites) | Longer |

| Conformation | Rotatable | Rigid/Locked | Higher binding affinity (lower entropy cost) |

| Basicity ( | 4.4 | ~3.5 | Reduced non-specific binding |

References

-

Suzuki Coupling of Cyclopropylboronic Acid

- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

-

Fluorine in Medicinal Chemistry

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Cyclopropyl Group as a Bioisostere

-

Library Design Principles

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Cyclopropyl-5-fluoroaniline

[1][2]

Executive Summary & Reaction Overview

This guide addresses the synthesis of 2-Cyclopropyl-5-fluoroaniline (CAS: 1538364-89-4), a critical intermediate in the development of fluorinated kinase inhibitors.[1][2] The industry-standard route involves a Suzuki-Miyaura cross-coupling between 2-bromo-5-fluoroaniline and cyclopropylboronic acid (or its derivatives).[1][2]

While the Suzuki coupling is robust, the introduction of the cyclopropyl moiety onto an electron-rich aniline scaffold presents unique challenges. Users frequently encounter incomplete conversion, protodeboronation of the coupling partner, and specific homocoupling impurities.

Core Reaction Scheme

Common Side Products & Impurity Profile

The following table summarizes the most frequent impurities identified in this synthesis. Identification relies on LC-MS and NMR analysis.[1][2]

| Impurity Code | Chemical Name | Structure Description | Origin/Cause |

| IMP-A | 3-Fluoroaniline | Des-bromo / Des-cyclopropyl | Hydrodehalogenation: Pd-catalyzed reduction of the C-Br bond, often due to hydride sources (solvent) or slow transmetallation.[1][2] |

| IMP-B | 2,2'-Diamino-4,4'-difluorobiphenyl | Dimer of substrate | Homocoupling (Halide): Oxidative coupling of two aryl bromide molecules, exacerbated by oxygen leaks or low boronic acid activity.[1][2] |

| IMP-C | Bicyclopropyl | Dimer of reagent | Homocoupling (Boron): Self-coupling of cyclopropylboronic acid.[1][2] Volatile and usually lost, but indicates reagent consumption.[2] |

| IMP-D | Residual 2-Bromo-5-fluoroaniline | Starting Material | Stalled Reaction: Caused by catalyst deactivation (Pd black formation) or consumption of boronic acid via protodeboronation.[1][2] |

| IMP-E | Azobenzene Derivatives | Colored/Dark oligomers | Oxidation: Air oxidation of the free aniline amine group (-NH₂) during heating.[1][2] |

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing high levels of starting material (IMP-D) even after adding 2.0 equivalents of cyclopropylboronic acid."

Diagnosis: Protodeboronation . Cyclopropylboronic acid is significantly less stable than arylboronic acids.[2] Under hydrolytic conditions (high water content, high temperature), it rapidly decomposes into cyclopropane gas and boric acid before it can transmetallate.[2]

Corrective Actions:

-

Switch Reagents: Replace the free boronic acid with Potassium cyclopropyltrifluoroborate or the Cyclopropylboronic acid pinacol ester . These release the active species slowly, matching the catalytic cycle rate.

-

Anhydrous Conditions: If using the boronic acid, minimize water.[2] Use a toluene/water ratio of 10:1 or strictly anhydrous conditions with Cs₂CO₃ if solubility permits.[2]

-

Stepwise Addition: Do not add all boronic acid at once. Add 1.5 eq at the start, and another 0.5-1.0 eq after 2 hours.

Issue 2: "My product contains ~5% of a byproduct with Mass [M-40]."

Diagnosis: Hydrodehalogenation (IMP-A) . The mass corresponds to 3-fluoroaniline (MW ~111), which is the starting material minus the bromine atom (replaced by hydrogen).[2] This occurs when the oxidative addition complex [L₂Pd(Ar)Br] intercepts a hydride instead of the boronate.[2]

Corrective Actions:

-

Solvent Choice: Avoid alcohols (methanol, ethanol) or DMF as primary solvents, as they can act as hydride sources.[2] Switch to Toluene or 1,4-Dioxane .[1][2]

-

Increase Catalyst Load: A slow reaction allows competing side pathways to dominate.[2] Increase Pd loading or switch to a more active catalyst like Pd(P(t-Bu)₃)₂ or XPhos Pd G2 .[1][2]

Issue 3: "The reaction mixture turned black immediately, and conversion stopped."

Diagnosis: Catalyst Decomposition ("Pd Black") . The free amine (-NH₂) on the aniline substrate can coordinate to Palladium, displacing ligands and causing the catalyst to aggregate into inactive metal particles.

Corrective Actions:

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% conversion and <1% Homocoupling.

Reagents:

-

Cyclopropylboronic acid MIDA ester (1.5 eq) [Preferred for stability][2]

-

K₃PO₄ (3.0 eq)[2]

-

Solvent: Toluene / Water (4:1 v/v)[2]

Procedure:

-

Charge: In a reaction vial, combine the aniline (1.0 eq), boronate ester (1.5 eq), base (3.0 eq), and catalyst (5 mol%).[2]

-

Degas: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.[2]

-

Solvent: Add degassed Toluene/Water mixture via syringe.

-

Reaction: Heat to 90°C for 16 hours.

-

Note: If using free boronic acid, limit temp to 80°C and add reagent in two portions.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is an oil or low-melting solid.[1]

Mechanistic & Impurity Pathways (Visualization)

The following diagram illustrates the competitive pathways leading to the desired product versus the common impurities described above.

Figure 1: Catalytic cycle illustrating the divergence points for the formation of Hydrodehalogenation (IMP-A) and Homocoupling (IMP-B) side products.[1][2]

References

-

ChemicalBook. (2025).[2] Synthesis and Properties of 2-Bromo-5-fluoroaniline (CAS 1003-99-2).[1][2][3][4] Retrieved from [2]

-

Li, A. Y. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][5][6] Retrieved from

-

National Institutes of Health (NIH). (2024).[2] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][7] Retrieved from [2]

-

Organic Chemistry Portal. (2020). Suzuki Coupling: Catalysts and Mechanisms.[2][8] Retrieved from [2]

-

ChemScene. (2025). Product Data: this compound (CAS 1538364-89-4).[1][2][9] Retrieved from [2]

Sources

- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 2. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-fluoroaniline 97 1003-99-2 [sigmaaldrich.com]

- 4. 2-Bromo-5-fluoroaniline | 1003-99-2 [chemicalbook.com]

- 5. audreyli.com [audreyli.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chemscene.com [chemscene.com]

Technical Support Center: Optimizing Suzuki Coupling with 2-Cyclopropyl-5-fluoroaniline

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Cyclopropyl-5-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the unique challenges presented by this electron-rich and sterically distinct substrate.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with this compound in Suzuki coupling reactions.

Q1: Why am I seeing low yields with this compound?

Low yields with this substrate can often be attributed to a combination of its electronic properties and the specific reaction conditions.[1] The aniline moiety is electron-donating, which can affect the oxidative addition step of the catalytic cycle. Additionally, the cyclopropyl and fluoro groups introduce specific steric and electronic factors that necessitate careful optimization of the catalyst, ligand, base, and solvent system.[2]